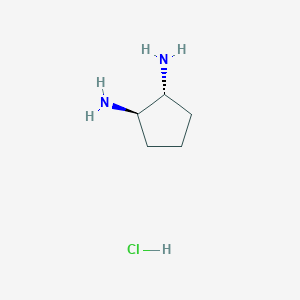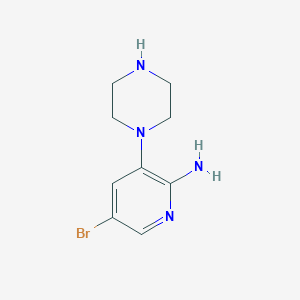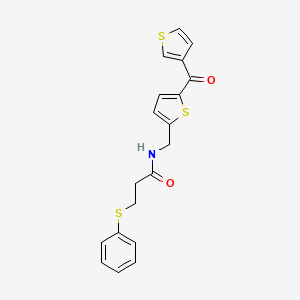
3-(phenylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(phenylthio)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide is a chemical compound that has been studied extensively in scientific research due to its potential therapeutic properties. The compound is also known by its chemical name, PTMTP, and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of PTMTP is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. PTMTP has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PTMTP has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as cancer cells. Studies have also shown that PTMTP can induce apoptosis in cancer cells, and can inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PTMTP in lab experiments is that it has been found to have a range of potential therapeutic properties, including antimicrobial, antifungal, and anticancer properties. However, one limitation is that the mechanism of action of PTMTP is not fully understood, which makes it difficult to design experiments that can fully elucidate its therapeutic potential.
Direcciones Futuras
There are several future directions for research on PTMTP. One potential direction is to further investigate its mechanism of action, in order to better understand how it inhibits the growth and proliferation of cancer cells. Another potential direction is to study its potential use in combination with other drugs or therapies, in order to enhance its therapeutic potential. Additionally, further studies could investigate the potential use of PTMTP in other areas, such as the treatment of bacterial or fungal infections.
Métodos De Síntesis
The synthesis of PTMTP involves several steps, including the reaction of 2-bromo-5-(thiophene-3-carbonyl)thiophene with phenylmagnesium bromide, followed by the reaction of the resulting compound with 3-chloropropanoyl chloride. The final step involves the reaction of the resulting compound with thiophenol to produce PTMTP.
Aplicaciones Científicas De Investigación
PTMTP has been studied extensively in scientific research due to its potential therapeutic properties. It has been found to have antimicrobial, antifungal, and anticancer properties. Studies have also shown that PTMTP can inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S3/c21-18(9-11-24-15-4-2-1-3-5-15)20-12-16-6-7-17(25-16)19(22)14-8-10-23-13-14/h1-8,10,13H,9,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPPRSUTUGXUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

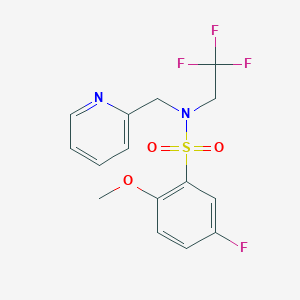
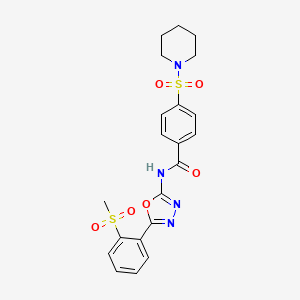

![ethyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2947401.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2947403.png)
![{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B2947404.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2947405.png)



